2-(4-Nonylphenyl)pyrimidin-5-OL
Description
2-(4-Nonylphenyl)pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at the 5-position and a 4-nonylphenyl substituent at the 2-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The nonylphenyl group introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.
Properties
CAS No. |
119259-53-9 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-nonylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3 |
InChI Key |
ABXHJYYXMRWRSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyms |
5-Hydroxy-2-(4-nonylphenyl)-pyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-(4-Nonylphenyl)pyrimidin-5-OL with analogous compounds:
Key Observations :
- Hydrophobicity: The nonylphenyl group in the target compound likely renders it more hydrophobic than analogs with piperidine or tert-butyl groups. This property may favor interactions with lipid membranes or hydrophobic enzyme pockets but could limit aqueous solubility .
- Molecular Weight: The nonylphenyl derivative’s higher molecular weight (~315.4 g/mol) may impact pharmacokinetics, such as absorption and distribution, compared to lighter analogs like 2-tert-butylpyrimidin-5-ol (152.2 g/mol).
- Electronic Effects: Methoxy and amine substituents in other derivatives (e.g., ’s methoxyphenoxy groups) can donate electrons, altering reactivity and binding affinity, whereas the nonylphenyl group primarily contributes steric and hydrophobic effects .
Challenges and Limitations
- Solubility: The nonylphenyl group’s hydrophobicity may necessitate solubilizing agents (e.g., cyclodextrins) for therapeutic use, unlike more hydrophilic analogs .
- Synthetic Complexity : Introducing a long alkyl chain requires careful optimization to avoid side reactions, increasing production costs compared to simpler derivatives .
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